molecular formula C15H11ClN2O3S B2519330 (5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one CAS No. 721903-54-4

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No. B2519330
CAS RN: 721903-54-4
M. Wt: 334.77
InChI Key: OBQRMOKADOPOKI-UHFFFAOYSA-N
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Description

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.77. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Analysis

The synthesis and molecular structure of derivatives similar to the query compound have been extensively studied. For instance, the synthesis, molecular, and solid-state structure of a closely related compound was characterized through X-ray powder diffraction and density functional theory (DFT) studies. These investigations provide insights into the intermolecular interactions and contribute to the understanding of their physical and chemical properties (Rahmani et al., 2017).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of this compound's derivatives. For example, novel thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activities, showing promising results against various microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis Methodologies

The compound and its derivatives have been synthesized using various methodologies. A notable study involves the synthesis of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, illustrating the compound's versatility in synthesizing pharmacologically relevant derivatives (Faizi et al., 2017).

Anticancer Activity

The anticancer activity of derivatives has also been investigated. Synthesis and evaluation of the anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives were performed, highlighting the potential selective action on certain cancer cell lines. This suggests the compound's derivatives could be explored further for targeted cancer therapies (Kaminskyy et al., 2015).

Molecular Docking Studies

Molecular docking studies have been used to explore the interaction of derivatives with biological targets. These studies provide valuable insights into the potential therapeutic applications of these compounds by understanding their binding affinities and interaction mechanisms with specific proteins or enzymes (Karayel, 2021).

properties

IUPAC Name

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRMOKADOPOKI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

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